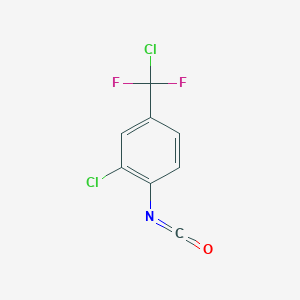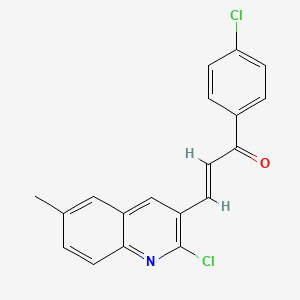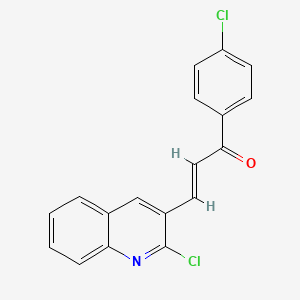
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% (2C4CDFPI-95) is a chlorine-based compound that has been used in various scientific research applications due to its unique chemical and physical properties. It is a colorless, non-flammable, and volatile liquid that has a boiling point of 75°C and a melting point of -17°C. The compound is also soluble in both water and organic solvents. It is a chlorinated isocyanate with a wide range of applications in the field of scientific research.
Scientific Research Applications
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in the synthesis of various organic compounds, including polyurethanes and polyureas. It has also been used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, it has been used in the synthesis of fluoropolymers, as well as in the synthesis of biodegradable polymers for biomedical applications.
Mechanism of Action
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% acts as a catalyst in the synthesis of various organic compounds. It acts as a Lewis acid and reacts with Lewis bases, such as amines, to form a complex that is capable of catalyzing the reaction. The reaction is typically a nucleophilic substitution reaction, wherein the 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% is the nucleophile and the amine is the electrophile. The reaction proceeds through a series of steps, including proton transfer, bond formation, and product formation.
Biochemical and Physiological Effects
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has been studied for its potential biochemical and physiological effects. In studies conducted on animals, it has been found to have no adverse effects on the liver, kidneys, or other organs. Additionally, it has been found to have no mutagenic or teratogenic effects. It has also been found to have no adverse effects on the reproductive system.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has a number of advantages for lab experiments. It is a highly reactive compound, which makes it suitable for use in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is a colorless and non-flammable liquid, which makes it easy to handle and store. One limitation of 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% is that it is volatile and has a low boiling point, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the synthesis of new polymers and biodegradable polymers for biomedical applications. Additionally, it could be used in the synthesis of new fluoropolymers, as well as in the synthesis of new specialty chemicals. Finally, it could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% can be synthesized by the reaction of 2-chloro-4-chlorodifluoromethylphenyl isocyanate (2C4CDFPI) and a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 10-20 bar. The reaction is typically complete within 2-3 hours.
properties
IUPAC Name |
2-chloro-4-[chloro(difluoro)methyl]-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMZQPFNJBZZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)



![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)







![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)
